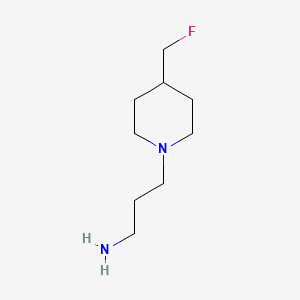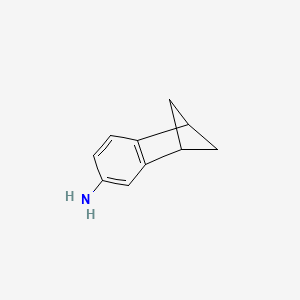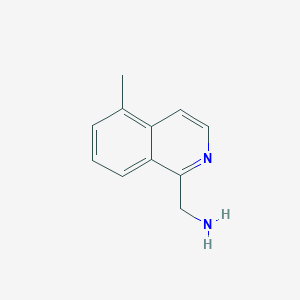
(5-Methylisoquinolin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methylisoquinolin-1-yl)methanamine” is an intriguing compound with a unique structure. It belongs to the class of isoquinoline alkaloids, which are naturally occurring compounds found in various plant species. In this case, it was isolated from the whole plants of Thalictrum glandulosissimum . These alkaloids have been of interest due to their diverse pharmacological activities, including antitumor, antivirus, antimicrobial, and anti-inflammatory properties.
Chemical Reactions Analysis
Let’s explore the types of reactions that this compound may undergo:
Oxidation and Reduction: Isoquinoline derivatives can be oxidized or reduced under appropriate conditions. Common reagents include potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions. For instance, it may react with alkyl halides or acyl chlorides.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Researchers have explored various applications of isoquinoline alkaloids, including “(5-Methylisoquinolin-1-yl)methanamine”:
Chemistry: Isoquinoline derivatives serve as building blocks for the synthesis of more complex molecules.
Biology: These compounds may exhibit biological activities, such as enzyme inhibition or receptor binding.
Medicine: Isoquinoline alkaloids have potential therapeutic applications, although further studies are needed to understand their precise mechanisms.
Industry: Their use in the pharmaceutical and agrochemical industries is an area of interest.
Mechanism of Action
The exact mechanism by which “(5-Methylisoquinolin-1-yl)methanamine” exerts its effects remains elusive. It likely interacts with specific molecular targets or pathways, but further research is necessary to elucidate these details.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the available literature, we can compare “(5-Methylisoquinolin-1-yl)methanamine” with other isoquinoline derivatives. Its uniqueness lies in the methyl substitution pattern on the isoquinoline ring.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(5-methylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-3-2-4-10-9(8)5-6-13-11(10)7-12/h2-6H,7,12H2,1H3 |
InChI Key |
YHTNQJZBORULBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


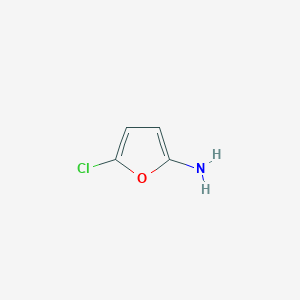
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)

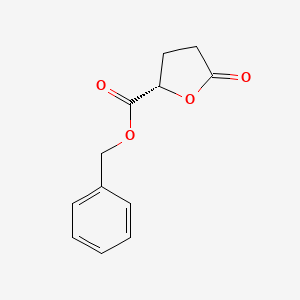
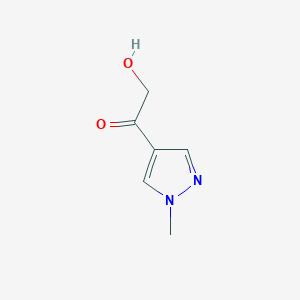

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
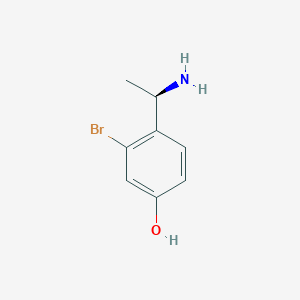
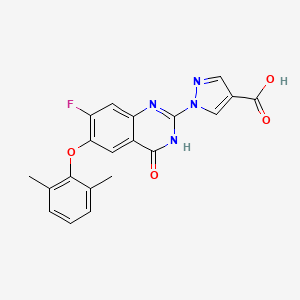
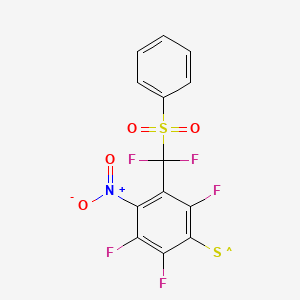
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)

